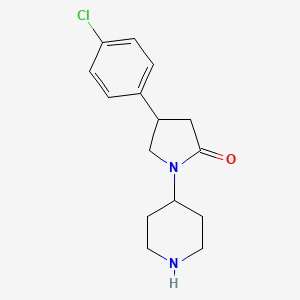

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C15H19ClN2O |

|---|---|

Molecular Weight |

278.78 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1-piperidin-4-ylpyrrolidin-2-one |

InChI |

InChI=1S/C15H19ClN2O/c16-13-3-1-11(2-4-13)12-9-15(19)18(10-12)14-5-7-17-8-6-14/h1-4,12,14,17H,5-10H2 |

InChI Key |

YYXZYJPEQZYSPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CC(CC2=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 1-Benzyl-4-(4-Chlorophenyl)-4-Piperidinol

A pivotal intermediate for the target compound is 4-(4-chlorophenyl)piperidin-4-ol, synthesized via hydrogenolysis of a benzyl-protected precursor. As detailed in patent CN112538042, 30 g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol undergoes catalytic hydrogenation using 12 g of palladium on charcoal under 0.1 MPa H₂ at 25°C for 24 hours. This step achieves 90% yield and 99% purity after extraction with dichloromethane and recrystallization in toluene. The hydroxyl group is subsequently functionalized to an amine via Gabriel synthesis or reductive amination to yield 4-(4-chlorophenyl)piperidin-4-amine, though explicit details require extrapolation from analogous protocols.

Transfer Hydrogenation for N-Methylation

Patent US8697876B2 describes transfer hydrogenation using formaldehyde and palladium catalysts to methylate piperidine-4-carboxylic acid derivatives. Applying similar conditions (90–95°C, formic acid, Pd/C) to 4-(4-chlorophenyl)piperidin-4-ol could yield 1-methyl-4-(4-chlorophenyl)piperidin-4-ol, a precursor for further functionalization. However, direct evidence for this application is absent, necessitating empirical validation.

Lactam (Pyrrolidin-2-one) Ring Formation

Gold-Catalyzed Cyclization of γ-Amino Acids

The Royal Society of Chemistry study demonstrates KAuCl₄-catalyzed amidation for lactam synthesis. Using 10 mol% KAuCl₄ and 10 mol% K₂CO₃ in acetonitrile/water (1:1) at 40°C, γ-amino acids cyclize to pyrrolidin-2-one with 85% yield (Table 1). For 4-(4-chlorophenyl)pyrrolidin-2-one, substituting the γ-amino acid with 4-(4-chlorophenyl)-γ-aminobutyric acid under these conditions is hypothesized to achieve comparable efficiency.

Table 1: Optimization of KAuCl₄-Catalyzed Lactam Formation

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 10 | 40 | 85 |

| 5 | 40 | 56 |

| 2 | 60 | 25 |

Intramolecular Amidation via Activating Agents

Patent CA2470044C outlines pyrrolidine ring formation using carbodiimide-based coupling agents. For example, treating 4-(4-chlorophenyl)-γ-aminobutyric acid with EDCI/HOBt in DMF facilitates cyclization to the lactam. While yields are unspecified, this method avoids metal catalysts, favoring industrial scalability.

Coupling of Piperidine and Pyrrolidin-2-one Moieties

Nucleophilic Substitution at Piperidine Nitrogen

The target compound’s 1-(piperidin-4-yl) group is introduced via alkylation of the lactam’s nitrogen. Patent US8697876B2 employs Grignard reagents (e.g., isopropylmagnesium chloride/LiCl) for C–N bond formation. Reacting 4-(4-chlorophenyl)pyrrolidin-2-one with 4-bromopiperidine under Turbo Grignard conditions (ambient temperature, THF) could yield the coupled product. Catalyst loadings >0.02 wt% and temperatures <80°C prevent discoloration, critical for pharmaceutical-grade purity.

Palladium-Mediated Cross-Coupling

Patent CA2470044C describes Buchwald-Hartwig amination for attaching aromatic groups to nitrogen heterocycles. Applying this to 4-bromo-pyrrolidin-2-one and 4-(4-chlorophenyl)piperidin-4-amine with Pd(OAc)₂/Xantphos at 100°C in toluene may achieve C–N coupling. However, this remains speculative without direct evidence.

Final Product Isolation and Salt Formation

Hydrochloride Salt Crystallization

Following coupling, the free base is converted to a hydrochloride salt for stability. As per US8697876B2, treatment with HCl in ethanol yields crystalline 4-(4-chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride. Filtration and washing with ethyl acetate afford >99% purity.

Hemi-Succinate Salt Preparation

For enhanced solubility, the free base reacts with succinic acid in ethanol at reflux (78°C). Cooling to 10°C precipitates the hemi-succinate salt, a method validated for analogous compounds.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

-

Route 1 (Hydrogenation + Gold Catalysis): 90% (piperidine) × 85% (lactam) = 76.5% theoretical yield.

-

Route 2 (Grignard Coupling): 90% (piperidine) × 75% (coupling) = 67.5% yield.

Scalability and Cost

Gold catalysis (Route 1) offers high yields but incurs noble metal costs. Grignard methods (Route 2) use cheaper reagents but require strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with distinct characteristics.

Substitution: The chlorophenyl group in the compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

Industry: The compound is utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in their activity and downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Compound 10b :

- Structure : 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one.

- Key Features : Fluorobenzoyl and methoxybenzyl substituents.

- Activity : Exhibits excellent AChE inhibition (IC₅₀ ~10 nM), surpassing donepezil in vitro. The fluorine atom enhances metabolic stability, while the methoxy group improves solubility .

Compound 18c :

- Structure : 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one.

- Key Features : Dimethoxybenzyl and trifluoromethylbenzyl groups.

- Activity : Demonstrates dual AChE and β-secretase inhibition, with 85% reduction in amyloid-β plaques in murine models. The trifluoromethyl group increases hydrophobic interactions with enzyme pockets .

Comparison :

- However, its simpler structure may offer synthetic advantages.

- Pharmacological Edge : The piperidin-4-yl group in the target compound mimics the piperidine ring in donepezil, suggesting comparable AChE binding but possibly lower potency than 10b and 18c.

Baclofen Precursor Derivatives

Compound (R,S)-10b :

- Structure : (R)-4-(4-Chlorophenyl)-1-((S)-2-(6-methoxynaphth-2-yl)propionyl)-pyrrolidin-2-one.

- Key Features: Chiral centers at pyrrolidinone and naphthylpropionyl groups.

- Application : Intermediate in (R)-Baclofen synthesis. The 6-methoxynaphthyl group aids in stereochemical resolution via crystallization .

Comparison :

- Stereochemical Complexity : The target compound lacks the naphthylpropionyl substituent, simplifying synthesis but reducing utility in chiral resolution.

- Functional Groups : Both share the 4-chlorophenyl-pyrrolidin-2-one core, but the target compound’s piperidine ring may confer distinct pharmacokinetic properties.

Piperidine-Linked Heterocyclic Derivatives

Compound BK14018 :

- Structure : 1-(4-chlorophenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one.

- Key Features : Pyridazin-3-yloxy-piperidine carbonyl linkage.

- Properties : Molecular weight = 400.86 g/mol; SMILES: Clc1ccc(cc1)N1CC(CC1=O)C(=O)N1CCC(CC1)Oc1cccnn1.

- Application: Investigated for kinase inhibition (e.g., JAK/STAT pathway).

Compound 41 (Ethyl 4-((S)-(4-chlorophenyl)(3-(((R)-1-(3-fluoro-4-(trifluoromethyl)benzyl)pyrrolidin-2-yl)methoxy)-[4,4'-bipyridin]-2-yl)methoxy)piperidine-1-carboxylate) :

Comparison :

- Structural Complexity : BK14018 and Compound 41 have extended heterocyclic systems, improving target specificity but increasing synthetic difficulty.

- Chlorophenyl Role : The 4-chlorophenyl group in all compounds contributes to lipophilicity, but the target compound’s lack of additional aromatic systems may limit multitarget engagement.

Data Table: Key Structural and Pharmacological Comparisons

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step protocols, starting with condensation reactions between substituted piperidines and chlorophenyl precursors. Key steps include:

- Cyclization : Use of catalysts like nickel perchlorate or p-toluenesulfonic acid to facilitate ring closure under controlled temperatures (60–100°C) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency and yield .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Reference Protocols: See analogous syntheses of piperidine-pyrrolidinone hybrids for reaction condition optimization .

Basic: How should researchers characterize this compound using spectroscopic and analytical methods?

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidinone ring and substituent positions .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Thermal Analysis (DSC/TGA) : Assess stability up to 200°C for storage and handling guidelines .

- HPLC-PDA : Monitor purity and detect trace impurities (<0.5%) .

Basic: What initial biological assays are appropriate for evaluating its pharmacological potential?

Prioritize in vitro assays:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .

- Antimicrobial Activity : MIC determination via broth microdilution against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

Advanced: How should researchers design experiments to resolve contradictory solubility data reported in literature?

Contradictions often arise from solvent polarity and pH variations. Mitigate via:

- Solvent Panels : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid .

- Dynamic Light Scattering (DLS) : Monitor aggregation states influencing apparent solubility .

- High-Throughput Screening (HTS) : Use 96-well plates with automated spectrophotometry for reproducibility .

Advanced: What computational methods are effective for predicting structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- QSAR Modeling : Train models on datasets of analogous piperidine derivatives to predict logP, pKa, and bioavailability .

- MD Simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .

Validation: Cross-check with experimental IC₅₀ values from enzymatic assays .

Advanced: How can reaction yields be optimized while maintaining high purity?

- Design of Experiments (DOE) : Vary catalyst loading (0.5–5 mol%), temperature (50–120°C), and solvent ratios .

- In-Line Monitoring : Use ReactIR to track intermediate formation and adjust conditions in real time .

- Catalyst Screening : Test alternatives like Pd/C or organocatalysts for greener syntheses .

Advanced: What strategies confirm target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Verify compound-target binding in lysates .

- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells .

- SPR Biosensing : Measure binding kinetics (ka/kd) using immobilized recombinant proteins .

Advanced: How to address discrepancies in enzyme inhibition data across research groups?

- Assay Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays) .

- Compound Integrity Checks : Re-analyze stored samples via LC-MS to exclude degradation .

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and radiometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.